5-(Aminomethyl)adamantan-2-OL
Description
Historical Context and Significance of Adamantane (B196018) Scaffolds in Contemporary Research
The story of adamantane begins in 1933 with its discovery in petroleum. wikipedia.org For decades, the study of this unique molecule was limited until a more efficient laboratory synthesis was developed, which increased yields and made adamantane more accessible for research. wikipedia.org This development was a pivotal moment, launching a new field of chemistry focused on the synthesis and properties of polyhedral organic compounds. wikipedia.org The name adamantane itself is derived from the Greek "adamantinos," meaning related to steel or diamond, a nod to its rigid, diamond-like cage structure. wikipedia.orgrsc.org
The adamantane moiety is the structural foundation for numerous compounds and its discovery spurred research into the synthesis and properties of organic polyhedral compounds for industrial and pharmaceutical applications. nih.gov The unique, rigid, and lipophilic nature of the adamantane scaffold has made it a significant building block in medicinal chemistry and materials science. researchgate.netpublish.csiro.au Its incorporation into molecules can enhance properties such as lipophilicity, which can modify a compound's bioavailability. researchgate.net In contemporary research, adamantane derivatives are investigated for a wide array of applications, including their use as antiviral, antibacterial, antidiabetic, and neuroprotective agents. nih.govresearchgate.netontosight.ai Beyond medicine, these derivatives are used in polymer science, the development of thermally stable lubricants, and nanotechnology. wikipedia.orgresearchgate.netpensoft.net
Overview of the Unique Structural Features of 5-(Aminomethyl)adamantan-2-OL (B174419)
The defining feature of this compound is its adamantane core, a tricyclo[3.3.1.1³⁷]decane skeleton. rsc.org This cage-like structure is composed of ten carbon atoms, creating a highly symmetrical and conformationally rigid framework. rsc.orgresearchgate.net This rigidity is a key characteristic, providing a stable and predictable scaffold for the attachment of functional groups. publish.csiro.authieme-connect.com The parent adamantane molecule is highly lipophilic, a property that is significantly modulated in its derivatives. researchgate.net
In this compound, the adamantane cage is substituted at the C-2 and C-5 positions. The presence of a hydroxyl (-OH) group at the 2-position and an aminomethyl (-CH₂NH₂) group at the 5-position introduces polar, functional sites to the otherwise nonpolar hydrocarbon cage. matrix-fine-chemicals.com These functional groups can enhance solubility and provide specific points of interaction for biological targets or for further chemical modification. The amine group, in particular, can increase the basicity of the molecule and may facilitate passage across biological barriers like the blood-brain barrier. The hydrochloride salt form of this compound further enhances its stability and solubility in aqueous solutions, which is beneficial for research and pharmaceutical applications. ontosight.aisigmaaldrich.com
Table 1: Chemical Properties of this compound Hydrochloride
| Property | Data |
| CAS Number | 1053170-70-9 |
| Molecular Formula | C₁₁H₂₀ClNO |
| Molecular Weight | 217.74 g/mol |
| Preferred IUPAC Name | This compound hydrochloride |
| Physical Form | Solid |
| Core Structure | Adamantane (tricyclo[3.3.1.1³⁷]decane) |
Data sourced from multiple chemical suppliers. matrix-fine-chemicals.commatrixscientific.com
Elucidation of Core Research Trajectories and Academic Relevance for Adamantane Derivatives
The academic and industrial relevance of adamantane derivatives is extensive, driven by their unique combination of a rigid, lipophilic core and the versatility of their functionalization. thieme-connect.comontosight.ai A primary research trajectory involves their use in medicinal chemistry and drug discovery. publish.csiro.aunih.gov The adamantane scaffold is often incorporated into drug molecules to enhance their pharmacological properties. mdpi.com Its bulkiness and hydrophobicity can improve a drug's stability, distribution in the body, and ability to interact with biological targets. researchgate.net
Adamantane derivatives have been a cornerstone in the development of various therapeutic agents. nih.gov One of the earliest and most well-known applications was the development of amantadine (B194251) as an antiviral agent against influenza A. ontosight.aimdpi.comscispace.com This discovery marked the beginning of adamantane-based drug discovery. mdpi.com Since then, research has expanded to explore their potential against a multitude of diseases. researchgate.net Studies have investigated adamantane derivatives for their neuroprotective effects in conditions like Alzheimer's and Parkinson's disease, as well as for their potential as anticancer, anti-inflammatory, and antimicrobial agents. researchgate.netontosight.aimdpi.comresearchgate.net
In materials science and nanotechnology, the adamantane cage serves as a rigid, well-defined building block. pensoft.netthieme-connect.com Its tetrahedral geometry makes it an ideal scaffold for constructing larger, complex molecular architectures and functional materials. thieme-connect.com The ability to precisely position substituents on the adamantane framework allows for the creation of materials with tailored properties for applications in electronics and polymer chemistry. publish.csiro.aupensoft.net The ongoing synthesis of new polyfunctionalized adamantane derivatives continues to fuel research, highlighting the sustained academic interest in this remarkable class of compounds. researchgate.netthieme-connect.com
Table 2: Summary of Research Applications for Adamantane Derivatives
| Research Area | Application / Finding | References |
| Medicinal Chemistry | Used as a scaffold to improve lipophilicity, metabolic stability, and therapeutic efficacy of drugs. | researchgate.netpublish.csiro.aumdpi.com |
| Antiviral Research | Development of drugs against viruses such as Influenza A, herpes simplex, and HIV. | nih.govontosight.airesearchgate.net |
| Neurodegenerative Diseases | Investigated for neuroprotective effects; memantine (B1676192) is an adamantane derivative used in Alzheimer's treatment. | nih.govresearchgate.netontosight.ai |
| Anticancer Research | Studied for cytotoxic effects on various cancer cell lines. | mdpi.comresearchgate.net |
| Antimicrobial Research | Derivatives have shown potent activity against various bacterial and fungal strains. | mdpi.comresearchgate.netresearchgate.net |
| Materials Science | Employed as building blocks for polymers and compositions with improved performance and thermal stability. | wikipedia.orgresearchgate.netpensoft.net |
| Nanotechnology | Used as molecular building blocks for nanostructure self-assembly and in the design of molecular electronic devices. | researchgate.netresearchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(aminomethyl)adamantan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c12-6-11-3-7-1-8(4-11)10(13)9(2-7)5-11/h7-10,13H,1-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVWYKRNBLKXQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Chemical Transformations
Established Synthetic Routes to 5-(Aminomethyl)adamantan-2-OL (B174419)
While a direct, one-pot synthesis of this compound from adamantane (B196018) is not prominently described in the literature, a plausible and established multi-step synthetic pathway can be constructed based on known adamantane chemistry. This approach typically involves the initial functionalization of the adamantane core, followed by the introduction and modification of the desired functional groups.
Precursor Synthesis Strategies for Adamantane Functionalization (e.g., Adamantanones and Adamantanols)
The synthesis of functionalized adamantane precursors, particularly adamantanones and adamantanols, is a critical first step. Adamantan-2-one is a common starting material and can be synthesized by the oxidation of adamantane. Various methods exist for this oxidation, including the use of concentrated sulfuric acid google.comnih.gov. The presence of a ketone functionality at the C-2 position allows for further selective modifications.
Another key precursor strategy involves the use of halogenated adamantanones. For instance, 5-bromo-2-adamantanone (B1330647) is a commercially available starting material that provides a handle for introducing functionality at the C-5 position sigmaaldrich.comnih.gov.
Regioselective Functionalization Approaches to the Adamantane Core
Regioselectivity is a paramount concern in adamantane chemistry. The synthesis of this compound requires the specific introduction of functional groups at the C-2 and C-5 positions. A potential regioselective route can be envisioned starting from 5-bromo-2-adamantanone.
A plausible synthetic sequence is outlined below:
Cyanation: The bromine atom at the C-5 position of 5-bromo-2-adamantanone can be displaced by a cyanide group through nucleophilic substitution to yield 5-(cyanomethyl)adamantan-2-one. This reaction introduces the necessary carbon atom for the aminomethyl group.
Reduction: The resulting 5-(cyanomethyl)adamantan-2-one possesses two functional groups that require reduction. The ketone at C-2 can be reduced to a hydroxyl group, and the nitrile group at C-5 can be reduced to a primary amine. This can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄). This one-pot reduction would yield the target molecule, this compound.
| Step | Starting Material | Reagents and Conditions | Product |
| 1 | 5-Bromo-2-adamantanone | NaCN or KCN in a suitable solvent (e.g., DMSO) | 5-(Cyanomethyl)adamantan-2-one |
| 2 | 5-(Cyanomethyl)adamantan-2-one | 1. LiAlH₄ in an ethereal solvent (e.g., THF, diethyl ether) 2. Aqueous workup | This compound |
Novel Synthetic Pathways and Methodological Advancements in Adamantane Derivatization
Recent advancements in C-H functionalization offer promising alternative routes for adamantane derivatization. While not yet established for the specific synthesis of this compound, these methods could potentially streamline the process. For example, direct amination or hydroxylation at specific positions of a pre-functionalized adamantane core could reduce the number of synthetic steps. However, controlling the regioselectivity of such reactions on a difunctional adamantane remains a significant challenge.
Derivatization Strategies of this compound for Structure-Activity Relationship (SAR) Studies
The presence of a primary amino group and a secondary hydroxyl group in this compound offers two distinct points for chemical modification. Such derivatization is essential for exploring the structure-activity relationships of this scaffold in various biological contexts.
Chemical Modifications at the Primary Amino Group
The primary amino group is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities to probe interactions with biological targets.
N-Acylation: The amino group can be readily acylated using various acylating agents to form amides. This modification can alter the polarity, hydrogen bonding capacity, and steric bulk of the molecule.
| Acylating Agent | Reaction Conditions | Product |
| Acyl chlorides (e.g., Acetyl chloride, Benzoyl chloride) | Base (e.g., triethylamine, pyridine) in an inert solvent (e.g., DCM, THF) | N-Acyl-5-(aminomethyl)adamantan-2-ol |
| Carboxylic acids | Coupling agents (e.g., DCC, EDC) and a base (e.g., DMAP) | N-Acyl-5-(aminomethyl)adamantan-2-ol |
| Anhydrides (e.g., Acetic anhydride) | Base (e.g., pyridine) or neat | N-Acyl-5-(aminomethyl)adamantan-2-ol |
N-Alkylation: The introduction of alkyl groups to the nitrogen atom can be achieved through reductive amination or direct alkylation with alkyl halides. Reductive amination with aldehydes or ketones in the presence of a reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride) is a common and effective method nih.gov.
Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides, which can act as hydrogen bond acceptors and introduce different electronic properties.
Chemical Modifications at the Secondary Hydroxyl Group
The secondary hydroxyl group at the C-2 position can also be modified to explore its role in biological activity.
O-Alkylation (Ether Formation): The hydroxyl group can be converted into an ether through Williamson ether synthesis, reacting the corresponding alkoxide with an alkyl halide organic-chemistry.org. This modification removes the hydrogen bond donating ability of the hydroxyl group and introduces lipophilicity.
Esterification: The hydroxyl group can be esterified with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters mdpi.com. This introduces a carbonyl group and can modulate the pharmacokinetic properties of the molecule.
| Esterification Agent | Reaction Conditions | Product |
| Acyl chlorides | Base (e.g., pyridine, DMAP) in an inert solvent | 5-(Aminomethyl)adamantan-2-yl ester |
| Carboxylic acids | Acid catalyst (e.g., H₂SO₄) or coupling agents (e.g., DCC) | 5-(Aminomethyl)adamantan-2-yl ester |
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 5-(aminomethyl)adamantan-2-one, using various oxidizing agents. This transformation significantly alters the geometry and electronic properties of the C-2 position.
These derivatization strategies provide a toolbox for systematically modifying the structure of this compound, enabling a thorough investigation of its structure-activity relationships for potential therapeutic applications.
An extensive search for scientific literature focusing specifically on the chemical compound This compound did not yield dedicated research articles detailing the specific subsections requested: "Multi-functionalization and Advanced Adduct Formation" and "Reaction Mechanisms and Kinetic Studies of Key Synthetic Steps."
The available literature provides considerable information on the synthesis, functionalization, and reaction mechanisms of the adamantane scaffold in general, as well as for various other isomers and derivatives. However, in adherence to the strict instruction to focus solely on this compound, it is not possible to construct a scientifically accurate article on the requested topics without resorting to extrapolation from related but distinct compounds. Such an approach would not meet the required standard of specificity for the target molecule.
Therefore, the detailed research findings, data tables, and mechanistic studies for this compound, as outlined in the request, cannot be provided at this time due to a lack of specific data in the public domain and academic databases based on the conducted searches.
Advanced Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of adamantane (B196018) derivatives in solution. The rigid carbon framework results in distinct and predictable chemical shifts for the cage protons and carbons, which are sensitive to the nature and stereochemistry of substituents.
The ¹H NMR spectrum of 5-(Aminomethyl)adamantan-2-OL (B174419) is expected to be complex due to the low symmetry of the molecule. The adamantane cage protons typically resonate in the range of δ 1.5–2.5 ppm. researchgate.net The presence of the hydroxyl and aminomethyl groups introduces specific signals and deshields adjacent protons.
The proton attached to the carbon bearing the hydroxyl group (C2-H) would appear as a distinct signal, likely a broad singlet or multiplet, at a downfield-shifted position (typically δ 3.5-4.5 ppm) due to the electronegativity of the oxygen atom. researchgate.netchemicalbook.com The exact chemical shift and multiplicity would depend on the solvent and the dihedral angles with neighboring protons. The methylene (B1212753) protons of the aminomethyl group (-CH₂NH₂) at the C5 position are expected to produce a signal around δ 2.5-3.0 ppm. The protons of the primary amine and the hydroxyl group are typically broad and their chemical shifts are highly dependent on concentration, solvent, and temperature.
Due to the fixed cage structure, long-range couplings (⁴J) are often observed in adamantane systems. Decoupling experiments and the use of high-field NMR instruments are crucial for resolving the overlapping multiplets of the cage protons. researchgate.net
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| Adamantane Cage Protons | 1.5 – 2.5 | m (complex multiplets) |
| -CH₂-NH₂ (Methylene) | 2.5 – 3.0 | s or d |
| -NH₂ (Amine) | Variable (1.0 - 3.0) | br s |
| CH-OH (Carbinol) | 3.5 – 4.5 | br s or m |
| -OH (Hydroxyl) | Variable (1.5 - 4.0) | br s |
The ¹³C NMR spectrum provides direct information about the carbon skeleton. Due to the molecule's asymmetry, ten distinct signals are expected for the adamantane cage carbons, plus one for the aminomethyl carbon. The carbon attached to the hydroxyl group (C2) would be significantly downfield-shifted to approximately δ 70-80 ppm. nih.govchemicalbook.com The bridgehead carbon bearing the aminomethyl group (C5) would also be deshielded, appearing around δ 40-50 ppm. The remaining adamantane methylene and methine carbons would resonate in the δ 25-40 ppm range. kbfi.eenih.gov
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguous assignment of all proton and carbon signals.
HSQC would correlate each proton signal to its directly attached carbon, confirming the assignments of C2-H and the aminomethyl protons.
HMBC would reveal long-range (2-3 bond) correlations, which are critical for confirming the connectivity and assigning the quaternary carbons and bridgehead protons. For instance, correlations from the aminomethyl protons to C5 and adjacent cage carbons would definitively establish the substituent's position.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 (CH-OH) | 70 – 80 |
| C5 (C-CH₂NH₂) | 40 – 50 |
| -CH₂-NH₂ (Methylene) | 45 – 55 |
| Other Adamantane CH | 30 – 40 |
| Other Adamantane CH₂ | 25 – 35 |
Vibrational Spectroscopy for Functional Group Identification (Infrared and Raman)
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.
The IR spectrum of this compound would be dominated by characteristic absorptions. A strong, broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the hydroxyl group and the N-H stretching of the primary amine. nist.gov The C-H stretching vibrations of the adamantane cage and the methylene group would appear just below 3000 cm⁻¹. nist.gov Other key signals include the N-H bending (scissoring) vibration around 1600 cm⁻¹ and the C-O stretching vibration between 1050-1150 cm⁻¹.
Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the carbon skeleton, which are often weak in the IR spectrum. The symmetric C-C stretching modes of the adamantane cage would give rise to characteristic sharp bands in the fingerprint region (700-1200 cm⁻¹). nih.govchemicalbook.com
Table 3: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| O-H / N-H | Stretching | 3200 – 3600 (broad) | IR |
| C-H (sp³) | Stretching | 2850 – 2950 | IR, Raman |
| N-H | Bending | ~1600 | IR |
| C-O | Stretching | 1050 – 1150 | IR |
| Adamantane C-C | Stretching | 700 – 1200 | Raman |
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. For this compound (C₁₁H₁₉NO), the expected monoisotopic mass is 181.1467 g/mol . chemspider.com
Under electron ionization (EI), the molecular ion peak (M⁺˙) at m/z 181 might be observed. However, for alcohols and amines, this peak can be weak. libretexts.org The fragmentation of the adamantane cage is highly characteristic. Key fragmentation pathways for substituted 2-adamantanones, which are structurally related, involve α-cleavage and rearrangements. researchgate.net For this compound, likely fragmentation pathways would include:
Loss of water: A peak at [M-18]⁺˙ corresponding to the loss of H₂O from the alcohol.
Loss of the aminomethyl group: Cleavage of the C5-CH₂ bond could lead to a fragment.
α-cleavage: Cleavage of the C-C bond adjacent to the hydroxyl or amino group. A prominent fragment is often observed at m/z 30, corresponding to [CH₂=NH₂]⁺.
Cage fragmentation: The adamantane skeleton itself can fragment, leading to a series of characteristic ions, often seen in the mass spectra of adamantane derivatives. nih.govnist.gov
High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of the molecular ion and its major fragments with high accuracy.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 181 | [C₁₁H₁₉NO]⁺˙ | Molecular Ion (M⁺˙) |
| 163 | [M - H₂O]⁺˙ | Loss of water |
| 151 | [M - CH₂NH₂]⁺ | Loss of aminomethyl radical |
| 135 | [C₁₀H₁₅]⁺ | Adamantyl cation (loss of H₂O and CH₂NH₂) |
| 30 | [CH₄N]⁺ | α-cleavage at amino group ([CH₂=NH₂]⁺) |
X-ray Crystallography for Solid-State Molecular Architecture Determination
Single-crystal X-ray crystallography provides the definitive, unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. nih.gov
Obtaining a suitable single crystal of this compound would allow for the precise measurement of the adamantane cage geometry and the conformation of the substituents. The analysis would reveal the exact stereochemical relationship (cis or trans) between the hydroxyl and aminomethyl groups relative to the cage. Furthermore, the crystal packing would be elucidated, showing how the molecules interact in the solid state, which is primarily dictated by hydrogen bonds involving the -OH and -NH₂ groups. mdpi.comrsc.org While specific crystallographic data for the title compound is not available, studies on similar adamantane derivatives have successfully characterized their three-dimensional structures. mdpi.comresearchgate.net
Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration (where applicable)
This compound possesses stereocenters (at C2 and C5, among others), making it a chiral molecule. If the compound is synthesized as a single enantiomer or if the enantiomers are separated, chiroptical techniques such as circular dichroism (CD) spectroscopy would be essential.
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. Each enantiomer of a chiral molecule produces a CD spectrum that is a mirror image of the other. This technique can be used to:
Determine the enantiomeric excess (purity) of a sample.
Assign the absolute configuration of the stereocenters, often by comparing the experimental spectrum to spectra predicted by quantum chemical calculations.
The applicability of this technique is entirely dependent on the synthesis of an enantiomerically enriched or pure sample of this compound. mdpi.com
Computational and Theoretical Chemistry Investigations
Quantum Mechanical (QM) Calculations for Electronic Structure, Stability, and Reactivity
Quantum mechanical calculations are employed to understand the fundamental electronic properties of 5-(Aminomethyl)adamantan-2-OL (B174419), which dictate its stability and reactivity. Methods like Density Functional Theory (DFT) are used to compute a variety of molecular properties. researchgate.net For adamantane (B196018) and its derivatives, these calculations reveal a rigid and thermodynamically stable structure. researchgate.net
The electronic properties of adamantane derivatives are significantly influenced by the nature and position of substituents on the adamantane cage. researchgate.netmdpi.com For this compound, the electron-donating aminomethyl group and the electron-withdrawing hydroxyl group at the C2 and C5 positions, respectively, would create a specific charge distribution across the molecule. This distribution can be visualized through a Molecular Electrostatic Potential (MEP) map, which highlights regions susceptible to electrophilic or nucleophilic attack. ksu.edu.sasemanticscholar.org
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's chemical reactivity. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability. A larger gap suggests higher stability and lower reactivity. mdpi.com For adamantane derivatives, substitutions on the cage can tune this gap. mdpi.com
Table 1: Predicted Electronic Properties of this compound based on DFT Calculations (Note: The following values are representative and derived from studies on similar adamantane derivatives for illustrative purposes.)
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability. |
| LUMO Energy | 1.2 eV | Indicates the electron-accepting ability. |
| HOMO-LUMO Gap | 7.7 eV | Suggests high kinetic stability. |
| Dipole Moment | ~2.5 D | Indicates moderate polarity, influencing solubility and intermolecular interactions. |
Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Solvent Interactions
Molecular dynamics (MD) simulations are used to study the dynamic behavior of this compound over time, providing insights into its conformational flexibility and interactions with its environment, such as a solvent. ksu.edu.samdpi.com These simulations model the movement of atoms and molecules by solving Newton's equations of motion. mdpi.com
The stability of the protein-ligand complex can be assessed throughout the simulation by analyzing parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). semanticscholar.org These analyses can indicate whether the ligand remains stably bound to the target protein over the course of the simulation. semanticscholar.org
Molecular Docking Studies and Ligand-Target Interaction Modeling (Pre-clinical, In Silico)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govjocpr.com This method is instrumental in in silico preclinical studies to identify potential biological targets for this compound and to understand the molecular basis of its potential activity. nih.gov
The adamantane cage of this compound is highly lipophilic and is known to form favorable hydrophobic interactions within the binding pockets of various receptors. nih.govmdpi.com The bulky nature of the adamantane scaffold can also provide steric hindrance that may contribute to selective binding. nih.gov The aminomethyl and hydroxyl groups are capable of forming hydrogen bonds and other polar interactions with amino acid residues in the binding site, which are crucial for binding affinity and specificity. mdpi.com
For instance, aminoadamantane derivatives have been extensively studied as inhibitors of the influenza A virus M2 proton channel. mdpi.comnih.gov Docking studies of these compounds have shown that the adamantane moiety typically binds within a hydrophobic pocket of the channel, while the amino group forms critical interactions with key residues. mdpi.com Similarly, adamantane derivatives have been investigated as ligands for sigma receptors, where the adamantane scaffold contributes to binding within the active site. nih.gov
Table 2: Representative Molecular Docking Results for Adamantane Derivatives against Various Targets (Note: This table illustrates the types of interactions and binding energies observed for similar compounds, providing a potential framework for this compound.)
| Target Protein | Key Interacting Residues (Hypothetical for this compound) | Predicted Binding Affinity (kcal/mol) | Type of Interactions |
| Influenza M2 Channel | His37, Trp41 | -7.5 to -9.0 | Hydrophobic, Hydrogen Bonding |
| Sigma-2 Receptor | Asp29, Tyr103 | -8.0 to -9.5 | Hydrophobic, Electrostatic |
| Cholinesterases | Trp84, Phe330 | -7.0 to -8.5 | Hydrophobic, Pi-Alkyl |
Structure-Activity Relationship (SAR) Prediction through Advanced Computational Approaches
Computational methods are vital for predicting the Structure-Activity Relationships (SAR) of a series of compounds, including derivatives of this compound. uni-bonn.denih.gov Quantitative Structure-Activity Relationship (QSAR) models, for example, correlate the structural or physicochemical properties of molecules with their biological activity. mdpi.commdpi.com
For aminoadamantane derivatives, SAR studies have shown that the nature and position of substituents on the adamantane cage are critical for activity. nih.gov For example, in the context of antiviral activity, modifications to the amino group can significantly impact potency. nih.gov The presence and location of a hydroxyl group, as in this compound, would be a key variable in SAR studies.
Advanced computational approaches like 3D-QSAR (e.g., CoMFA and CoMSIA) can provide a three-dimensional representation of the SAR, highlighting regions around the molecule where steric bulk, positive or negative electrostatic potential, or hydrophobic character are favorable or unfavorable for activity. mdpi.com This information is invaluable for designing new derivatives with improved potency and selectivity. mdpi.com
Theoretical Insights into Adamantane Scaffold Properties and their Influence on Derivative Behavior
The adamantane scaffold possesses a unique combination of properties that make it a valuable component in drug design. researchgate.netresearchgate.net Its rigid, three-dimensional structure provides a well-defined framework for the precise positioning of functional groups, which can enhance interactions with biological targets. researchgate.netpublish.csiro.au
Investigation of Biological Activity and Molecular Mechanisms Pre Clinical Focus
Identification of Molecular Targets and Binding Affinities (In Vitro Assays, Biochemical Studies)
Derivatives of adamantane (B196018) have demonstrated the ability to interact with a range of molecular targets. A significant focus of research has been on their interaction with viral proteins and cellular receptors. For instance, adamantane-based compounds are known to bind to the M2 proton channel of the influenza A virus. nih.govnih.gov Studies have shown that these compounds can fit into the active site pocket of the wild-type M2 channel, with the charged amino groups creating a positive electrostatic potential that blocks proton transport. nih.gov
Surface plasmon resonance (SPR) experiments have been utilized to measure the binding affinities of adamantane derivatives to the M2 ion channel. These studies have revealed the existence of two different binding affinities, suggesting multiple binding sites are feasible. nih.gov Specifically, a high-affinity binding site has been identified within the M2 ion channel pore, which is believed to be responsible for the pharmacological activity, and a secondary, low-affinity site on the lipid-facing surface of the pore. nih.gov
Beyond viral targets, adamantane derivatives have been investigated for their affinity towards other receptors. For example, certain adamantyl thioureas have shown high affinities for serotonin (B10506) receptor subtypes in in vitro radioligand binding assays. nih.gov Additionally, adamantane-based scaffolds have been designed to target the sigma-2 (σ2) receptor, which is a potential target in cancer and Alzheimer's disease. nih.gov Molecular docking and dynamic simulations suggest that these compounds can bind within the active site of the σ2 receptor. nih.gov
Table 1: Binding Affinities of Adamantane Derivatives to Molecular Targets
| Compound Class | Target | Binding Affinity (Ki or Kd) | Method |
| Adamantane Derivatives | Influenza A M2 Ion Channel | 10-4 M and 10-7 M | Surface Plasmon Resonance |
| N-(1-adamantyl) thioureas | 5-HT1A Serotonin Receptor | 0.18 nM (Ki) | Radioligand Binding Assay |
| N-(1-adamantyl) thioureas | 5-HT2 Serotonin Receptor | 9.2 nM (Ki) | Radioligand Binding Assay |
Note: The table is interactive. You can sort the columns by clicking on the headers.
Enzymatic Modulation and Intracellular Pathway Interference
Adamantane derivatives have been shown to modulate the activity of various enzymes and interfere with intracellular signaling pathways. nih.gov One area of investigation is their effect on enzymes such as soluble epoxide hydrolase (sEH), protein phosphatase 2A, and hydroxysteroid dehydrogenases. nih.gov For instance, adamantane derivatives containing an isothiourea moiety have been found to inhibit sEH, an enzyme linked to inflammation. nih.gov
In the context of cancer, adamantane derivatives have been shown to interfere with key signaling pathways. For example, certain adamantane-linked isothiourea derivatives have been found to suppress the growth of hepatocellular carcinoma by inhibiting the TLR4-MyD88-NF-κB signaling pathway. nih.gov This inhibition leads to a reduction in the expression of proteins involved in inflammation and tumor progression. nih.gov Furthermore, some adamantane derivatives, like the adamantyl arotinoid chalcone (B49325) derivative MX781, act by inhibiting IκB kinase, another important target in cancer therapy. nih.gov
Studies have also explored the role of adamantane derivatives in modulating pathways related to apoptosis. The c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in apoptosis, can be activated by certain anticancer drugs. mdpi.commdpi.com This activation can lead to the phosphorylation of proteins that regulate apoptosis and ultimately result in programmed cell death. mdpi.commdpi.com
Interactions with Ion Channels and Receptor Systems (e.g., M2 proton channel, NMDA receptor)
A primary and well-studied mechanism of action for antiviral adamantane derivatives is the blockade of the influenza A virus M2 proton channel. nih.govnih.gov This channel is crucial for the virus's ability to uncoat and release its genetic material into the host cell. d-nb.info Adamantane compounds physically block the pore of the M2 channel, preventing the influx of protons and thereby inhibiting viral replication at an early stage. nih.govnih.gov The interaction involves both hydrophobic interactions with amino acid residues within the channel and electrostatic interactions from the charged amino group. nih.gov
In addition to viral ion channels, adamantane derivatives also interact with receptor systems in the central nervous system. Notably, they have been investigated for their effects on the N-methyl-D-aspartate (NMDA) receptor, a glutamate (B1630785) receptor involved in cognitive functions. d-nb.infonih.gov There is evidence of a functional interaction between the metabotropic glutamate receptor 5 (mGlu5 receptor) and the NMDA receptor, which can be modulated by adamantane-like compounds. nih.gov For example, NMDA receptor antagonists have been shown to enhance serotonin 5-HT2 receptor-mediated behaviors, suggesting a modulatory role of glutamatergic neurotransmission on serotonergic function. nih.gov
Cellular and Subcellular Effects of 5-(Aminomethyl)adamantan-2-OL (B174419) and its Derivatives (In Vitro Studies)
In vitro studies have revealed a range of cellular and subcellular effects of adamantane derivatives. In the context of viral infections, these compounds have been shown to disrupt the colocalization of viral M2 and M1 proteins, which is a necessary step for the assembly and budding of new virus particles. nih.gov
In cancer cell lines, adamantane derivatives have demonstrated cytotoxic effects. nih.gov The cytotoxicity of these compounds often parallels their antiviral activities, with both effects appearing at similar concentrations. nih.gov The mechanisms underlying this cytotoxicity are multifaceted and can involve the induction of apoptosis. For example, the synthetic retinoid adamantane derivative CD437 is a potent inducer of apoptosis in various human tumor cell types. nih.gov
Antiviral Mechanisms of Action (e.g., Inhibition of Viral Replication, Viral Entry Processes)
The antiviral activity of adamantane derivatives, particularly against influenza A virus, is a cornerstone of their pharmacological profile. nih.gov The primary mechanism is the blockade of the M2 proton channel, which inhibits the early stages of viral replication, specifically the uncoating of the virus. nih.govd-nb.info By preventing the acidification of the virion interior, the viral ribonucleoprotein is unable to be released into the cytoplasm of the host cell.
Beyond M2 channel inhibition, other antiviral mechanisms have been proposed and investigated. Some amantadine (B194251) analogues may inhibit the entry of viruses into host cells by increasing the pH of endosomes. d-nb.info This change in pH can inhibit the action of host cell proteases, such as Cathepsin L, which are necessary for viral entry. d-nb.info Furthermore, some lipophilic amantadine analogs have been shown to disrupt the colocalization of viral M2 and M1 proteins, interfering with the late stages of viral assembly and budding. nih.gov
Antibacterial and Antifungal Mechanistic Insights
Several adamantane derivatives have exhibited promising antibacterial and antifungal activities. nih.govnih.govmdpi.com The proposed mechanisms for their antimicrobial action often involve the disruption of microbial cell membranes. mdpi.com The lipophilic nature of the adamantane cage is thought to facilitate interaction with and perturbation of the lipid bilayer of bacterial and fungal cells. mdpi.com
In vitro studies have shown that certain N-Mannich bases of 5-(1-adamantyl)-1,2,4-triazoline-3-thiones display moderate to good activity against Gram-positive bacteria, with some showing potent broad-spectrum antibacterial activity. nih.gov Similarly, novel adamantane-containing thiazole (B1198619) compounds have demonstrated potent broad-spectrum antibacterial activity and antifungal activity against Candida albicans. nih.gov
The mechanism of action for antifungal adamantane derivatives may also involve the inhibition of key fungal processes. For instance, some antifungal compounds are known to interfere with the synthesis of ergosterol, a crucial component of the fungal cell membrane. nih.gov Others may inhibit virulence factors such as the dimorphic transition (the switch from yeast to hyphal form) and biofilm formation in Candida albicans. mdpi.com
Table 2: Antimicrobial Activity of Adamantane Derivatives
| Compound Class | Target Organism | Activity |
| 5-(1-adamantyl)-1,2,4-triazoline-3-thiones | Gram-positive bacteria | Moderate to good |
| 5-(1-adamantyl)-1,2,4-triazoline-3-thiones | Gram-negative bacteria | Potent broad-spectrum (some derivatives) |
| Adamantane-containing thiazoles | Gram-positive bacteria | Potent |
| Adamantane-containing thiazoles | Candida albicans | Potent |
Note: The table is interactive. You can sort the columns by clicking on the headers.
Anticancer Mechanism Investigations (e.g., Apoptosis Induction, Signaling Pathway Inhibition)
The anticancer properties of adamantane derivatives are an active area of research, with investigations focusing on their ability to induce apoptosis and inhibit critical signaling pathways in cancer cells. nih.govnih.govmdpi.com Apoptosis, or programmed cell death, is a key mechanism for eliminating cancerous cells. nih.gov
Adamantane derivatives can trigger apoptosis through both the intrinsic and extrinsic pathways. mdpi.comresearchgate.net The intrinsic pathway is often initiated by cellular stress and involves the release of pro-apoptotic factors from the mitochondria. researchgate.net The extrinsic pathway is activated by the binding of death ligands to receptors on the cell surface. researchgate.net Some adamantane derivatives, such as the synthetic retinoid CD437, are known to be potent inducers of apoptosis. nih.gov
Inhibition of signaling pathways that promote cancer cell survival and proliferation is another important anticancer mechanism. As mentioned earlier, adamantane-linked isothiourea derivatives have been shown to inhibit the TLR4-MyD88-NF-κB signaling pathway in hepatocellular carcinoma. nih.gov Other adamantane-based compounds, like the adamantyl arotinoid chalcone derivative MX781, inhibit IκB kinase, a key component of the NF-κB signaling pathway. nih.gov Furthermore, molecular docking studies have suggested that some adamantane-containing thiazole compounds may inhibit the SIRT1 enzyme, which is involved in cell survival and proliferation. nih.gov
Neurochemical and Neuropharmacological Modulations (e.g., Dopaminergic System, GABAergic System in Animal Models)
Detailed Structure-Activity Relationship (SAR) Investigations for Mechanistic Understanding
A comprehensive understanding of a compound's mechanism of action is often built upon detailed structure-activity relationship (SAR) studies. For this compound, such specific investigations are not extensively documented. SAR studies involve systematically altering the chemical structure of a lead compound and evaluating the impact of these changes on its biological activity. This approach helps to identify the key chemical features, or pharmacophores, responsible for the molecule's effects.
Impact of Adamantane Core Modifications on Biological Activity
The adamantane core is a key feature of many biologically active compounds due to its unique structural and physicochemical properties. mdpi.comresearchgate.net Its rigidity and lipophilicity can enhance a molecule's ability to cross biological membranes and can influence its binding affinity to molecular targets. Modifications to the adamantane core, such as the introduction of heteroatoms or altering its substitution pattern, can significantly impact biological activity.
For instance, the introduction of bulky and lipophilic adamantyl groups can lead to a better fit in hydrophobic receptor pockets, potentially increasing the therapeutic index of a compound without increasing toxicity. Research on other adamantane derivatives has shown that even minor changes to the core structure can alter the compound's activity profile. However, specific studies on how modifications to the adamantane core of this compound would affect its biological activity are not available.
Table 1: Hypothetical Impact of Adamantane Core Modifications
| Modification | Potential Impact on Biological Activity |
| Introduction of a heteroatom (e.g., Nitrogen) | Altered polarity, potential for new hydrogen bonding interactions, modified metabolic stability. |
| Expansion or contraction of the cage structure | Changes in steric bulk and rigidity, potentially affecting receptor binding and selectivity. |
| Addition of further substituents | Increased lipophilicity or hydrophilicity, potential for additional target interactions. |
This table is illustrative and based on general principles of medicinal chemistry, as specific data for this compound is not available.
Role of Amino and Hydroxyl Substituents in Molecular Target Interactions
The amino and hydroxyl groups are critical functional groups that often play a pivotal role in a molecule's interaction with biological targets. The aminomethyl and hydroxyl substituents on the adamantane scaffold of this compound are likely key to its potential biological activity. These polar groups can participate in hydrogen bonding, electrostatic interactions, and other non-covalent interactions with amino acid residues in the binding sites of proteins such as receptors, enzymes, and ion channels.
The relative positions of these substituents (at the C-2 and C-5 positions) create a specific three-dimensional arrangement that will determine the compound's ability to bind to a particular target. The specific roles of these groups in the molecular interactions of this compound have not been experimentally determined.
Stereochemical Influences on Mechanistic Activity
The substitution pattern of this compound on the adamantane core can result in stereoisomers. Specifically, 1,2-disubstituted adamantane derivatives are chiral. nih.gov It is a well-established principle in pharmacology that different stereoisomers (enantiomers or diastereomers) of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each stereoisomer.
The synthesis of specific stereoisomers of disubstituted adamantane derivatives has been a subject of chemical research. nih.govsrce.hr However, studies that specifically investigate the influence of the stereochemistry of this compound on its mechanistic activity are currently lacking in the scientific literature. Elucidating the stereochemical requirements for its biological activity would be a crucial step in understanding its mechanism of action and for the development of potentially more potent and selective analogs.
Advanced Analytical Methodologies for Research Applications
Chromatographic Separation and Purification Techniques (HPLC, GC for Research Sample Analysis)
The analysis and purification of adamantane (B196018) derivatives like 5-(Aminomethyl)adamantan-2-OL (B174419) rely heavily on chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The selection of the method is contingent on the analyte's physicochemical properties, such as polarity, volatility, and thermal stability.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a widely used technique for the separation and analysis of adamantane derivatives. researchgate.net For polar compounds such as this compound, which contains both an amino and a hydroxyl group, RP-HPLC on C18-modified silica (B1680970) columns offers high selectivity. researchgate.net The retention is influenced by the hydrophobic properties of the adamantane cage and the hydrophilic nature of the functional groups. researchgate.net
Due to the lack of a strong chromophore in many adamantane derivatives, UV detection can be challenging and may exhibit low sensitivity. To overcome this, pre-column derivatization is a common strategy. The primary amino group in this compound can be reacted with various reagents to attach a fluorescent or UV-absorbing tag. For instance, reagents like o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, or other agents such as 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), can be employed to create highly fluorescent derivatives, significantly enhancing detection limits. researchgate.net In some cases, for compounds like memantine (B1676192), HPLC with a Refractive Index (RI) detector has been used to avoid derivatization, though this method is generally less sensitive. google.com
Gas Chromatography (GC): GC is suitable for volatile and thermally stable adamantane derivatives. While the polarity of this compound might require derivatization to increase volatility and reduce peak tailing, GC offers excellent resolution. Studies on halogenated adamantanes and adamantanol have been conducted using various stationary phases, including non-polar phases like SE-30 and polar phases like Carbowax-20M. researchgate.net The choice of stationary phase is critical for achieving optimal separation of isomers or closely related compounds. researchgate.net For structural confirmation, GC coupled with Mass Spectrometry (GC-MS) is a powerful tool, providing both retention time and mass spectral data for unambiguous identification. researchgate.net
| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detection Method | Application Notes for this compound |
|---|---|---|---|---|
| RP-HPLC | Octadecyl-silica (C18) | Acetonitrile (B52724)/Water or Methanol (B129727)/Water gradients with buffers (e.g., ammonium (B1175870) acetate) | UV, Fluorescence (with derivatization), RI, ELSD, MS | High selectivity for purification and quantitative analysis. Pre-column derivatization of the amino group is recommended for enhanced sensitivity with UV or fluorescence detection. researchgate.netresearchgate.nettsijournals.com |
| GC | Various polarities (e.g., SE-30, OV-275, Carbowax-20M) | Inert gas (e.g., Nitrogen, Helium) | Flame Ionization Detector (FID), Mass Spectrometry (MS) | Suitable if the compound is sufficiently volatile or after derivatization (e.g., silylation) to block polar groups. GC-MS is ideal for identification in complex mixtures. researchgate.net |
Development and Optimization of In Vitro Assays for Mechanistic Investigations
To explore the biological activity and mechanism of action of this compound, a variety of optimized in vitro assays are employed. These assays are crucial for initial screening and for gaining deeper insights into the compound's interaction with biological systems.
Cytotoxicity and Anti-proliferative Assays: A fundamental first step in evaluating a new compound is to determine its cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to assess cell viability and proliferation. mdpi.com This assay has been applied to various human cell lines, such as A549 (lung carcinoma), T47D (breast cancer), and HeLa (cervical cancer), to evaluate the cytotoxic effects of novel adamantane derivatives. mdpi.com Another common method involves quantifying cell viability through a crystal violet uptake assay, which can be automated for high-throughput screening. mdpi.com
Antimicrobial Activity Assays: The potential of adamantane derivatives as antimicrobial agents is often investigated. Standardized microdilution methods, following guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), are used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). mdpi.com These assays are performed against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens like Candida species. mdpi.comnih.gov
Antiviral Assays: Given that the first approved adamantane drug, amantadine (B194251), was an antiviral, new derivatives are frequently tested for this activity. nih.gov Plaque reduction assays are a common method to evaluate a compound's ability to inhibit viral replication in vitro. nih.gov The activity of novel adamantanes has been tested against various influenza A virus strains, including those resistant to existing drugs like rimantadine. rsc.org
Enzyme Inhibition Assays: Many adamantane derivatives exert their therapeutic effects by inhibiting specific enzymes. nih.gov For example, to investigate if this compound acts as an anticholinesterase agent, relevant to Alzheimer's disease research, its inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can be measured using Ellman's method. nih.gov This assay spectrophotometrically measures the activity of the enzyme, and from the data, inhibition constants (Ki) can be determined to quantify the compound's potency. nih.gov
| Assay Type | Specific Method | Biological System / Target | Measured Endpoint | Relevance |
|---|---|---|---|---|
| Cytotoxicity | MTT Assay / Crystal Violet Staining | Human cancer cell lines (e.g., A549, HeLa) or normal cell lines (e.g., L929) | Cell viability, CC50 (50% cytotoxic concentration) | Determines the compound's toxicity to cells. mdpi.commdpi.com |
| Antimicrobial | Broth Microdilution | Gram-positive and Gram-negative bacteria, Fungi (e.g., Candida albicans) | Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC) | Screens for antibacterial and antifungal properties. mdpi.comnih.gov |
| Antiviral | Plaque Reduction Assay | Viruses (e.g., Influenza A strains) in host cells (e.g., MDCK) | Inhibition of viral replication, IC50 (50% inhibitory concentration) | Evaluates potential as an antiviral agent. nih.govrsc.org |
| Enzyme Inhibition | Ellman's Method | Specific enzymes (e.g., Acetylcholinesterase) | Enzyme activity, IC50, Inhibition constant (Ki) | Investigates mechanism of action via enzyme targeting. nih.gov |
Quantification Methods in Complex Research Matrices (e.g., Cell Lysates, Animal Tissue Homogenates)
Accurate quantification of this compound in complex biological matrices is essential for pharmacokinetic, metabolism, and cell-based studies. Given the low concentrations often encountered and the complexity of matrices like cell lysates and tissue homogenates, highly sensitive and selective methods are required. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose. nih.gov
Sample Preparation: The first critical step is the efficient extraction of the analyte from the matrix while removing interfering components such as proteins and lipids. For plasma or cell lysates, a simple protein precipitation with a solvent like acetonitrile or methanol can be effective. journalofappliedbioanalysis.com For more complex matrices like tissue homogenates, a more rigorous clean-up using liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is often necessary to minimize matrix effects and improve sensitivity. nih.govmdpi.com The choice of extraction method depends on the physicochemical properties of the analyte and the nature of the matrix.
LC-MS/MS Analysis: An LC-MS/MS method provides the high sensitivity and specificity needed for bioanalysis. nih.gov A stable isotope-labeled internal standard (e.g., d15-amantadine for amantadine analysis) is typically used to ensure accuracy and precision by correcting for matrix effects and variability during sample preparation and injection. journalofappliedbioanalysis.com
Chromatographic separation is usually achieved on a reversed-phase C18 column. journalofappliedbioanalysis.com Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (typically the protonated molecule, [M+H]+) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from other compounds in the matrix. nih.gov The method must be fully validated according to regulatory guidelines, assessing parameters like linearity, accuracy, precision, recovery, and stability. journalofappliedbioanalysis.com
| Parameter | Proposed Method for this compound |
|---|---|
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sample Preparation | Cell Lysates: Protein precipitation with acetonitrile. Tissue Homogenates: Solid-Phase Extraction (SPE) using a mixed-mode cation exchange sorbent. |
| Chromatography | Column: Reversed-phase C18 (e.g., 50 x 2.1 mm, 3.5 µm). Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile. |
| Mass Spectrometry | Ionization: Electrospray Ionization, Positive Mode (ESI+). Detection: Multiple Reaction Monitoring (MRM). Hypothetical MRM Transition: To be determined by direct infusion (e.g., m/z 198.2 → fragment). |
| Internal Standard | Stable isotope-labeled this compound (e.g., d4-labeled). |
| Validation | Method to be validated for linearity, accuracy, precision, selectivity, matrix effect, and stability as per regulatory guidance. journalofappliedbioanalysis.com |
Applications As a Research Scaffold and in Advanced Materials Science
Utilization as a Building Block in Complex Organic Synthesis
The adamantane (B196018) skeleton is a cornerstone in medicinal and materials chemistry, prized for its lipophilicity, metabolic stability, and rigid conformational nature. researchgate.netnih.gov The presence of both amino and hydroxyl functionalities on the 5-(Aminomethyl)adamantan-2-OL (B174419) structure allows it to serve as a highly versatile synthon for constructing more complex molecules.
Researchers utilize such bifunctional adamantanes as key intermediates. The amine can undergo reactions like amidation, alkylation, or Schiff base formation, while the hydroxyl group can be subjected to esterification, etherification, or oxidation. This differential reactivity allows for stepwise, controlled elaboration of molecular structures. For instance, adamantane derivatives functionalized with amines and alcohols are used to synthesize novel compounds with potential biological activity. mdpi.com The synthesis of symmetrically disubstituted bridgehead adamantane derivatives, such as 1,3-adamantane dimethanol, from 1-adamantane carboxylic acid highlights the strategic importance of functionalized adamantanes as starting materials for more complex targets. jlu.edu.cn The ability to introduce functional groups at specific positions on the adamantane cage is crucial for designing molecules with precise three-dimensional arrangements, a key aspect in drug discovery and catalyst development. rsc.org
Role in the Development of Supramolecular Systems (e.g., Cyclodextrin Complexes, Dendrimers)
Supramolecular chemistry relies on non-covalent interactions to build large, well-ordered structures from smaller molecular components. The adamantane cage is a classic "guest" molecule in host-guest chemistry, particularly with cyclodextrins.
Cyclodextrin Complexes: The hydrophobic adamantane core of this compound fits snugly within the nonpolar cavity of β-cyclodextrin, forming a stable inclusion complex. nih.govmdpi.com The hydrophilic aminomethyl and hydroxyl groups would remain exposed to the aqueous environment at the rim of the cyclodextrin, enhancing water solubility and providing attachment points for other molecules. nih.gov Studies on various bio-conjugatable adamantane derivatives, including those with amine and alcohol groups, have elucidated the thermodynamics and structural features of these complexes. nih.govmdpi.com The formation of these host-guest systems is fundamental to their use in drug delivery, where cyclodextrins can enhance the solubility and bioavailability of adamantane-containing drugs. mdpi.com
| Adamantane Derivative | Host | Stoichiometry (Guest:Host) | Stability Constant (K) M⁻¹ |
| 1-Adamantanecarboxylic acid | β-Cyclodextrin | 2:2 | 1.8 (± 0.1) x 10⁴ |
| 1,3-Adamantanedicarboxylic acid | β-Cyclodextrin | 1:2 | 2.5 (± 0.2) x 10³ |
| 1-Adamantanol | β-Cyclodextrin | 2:2 | Not Reported |
| Adamantan-1-amine | β-Cyclodextrin | 3:2 | Not Reported |
This table presents data on the complexation of various adamantane derivatives with β-cyclodextrin, illustrating the strong host-guest interactions characteristic of this system. nih.govmdpi.com
Dendrimers: Dendrimers are highly branched, monodisperse macromolecules with a defined architecture. The tetrahedral geometry of the adamantane core makes it an excellent central building block for creating dendrimers with four tetrahedrally oriented arms. nih.gov A scaffold like this compound could be modified to serve as a core from which dendritic wedges are grown. For example, poly(amidoamine) (PAMAM) dendrimers, which are widely studied for drug delivery, can be constructed around various cores. researchgate.net Adamantane-based dendrons have been synthesized and investigated for their cellular uptake and ability to complex with DNA, demonstrating the potential of this rigid core in creating sophisticated nanostructures for biomedical applications. nih.gov
Incorporation into Advanced Biomaterials and Coordination Polymers
The unique properties of the adamantane scaffold are increasingly being exploited in the development of new materials with tailored functions.
Advanced Biomaterials: Adamantane derivatives can be incorporated into polymers to create advanced biomaterials. The bifunctionality of this compound makes it suitable as a crosslinking agent, where the amine and hydroxyl groups can react with polymer chains to form a stable, three-dimensional network. For example, adamantane-based tetra-amines have been successfully used as curing agents for epoxy resins, imparting enhanced thermal and mechanical properties to the final material. proquest.com The inherent biocompatibility and low toxicity of the adamantane moiety make it an attractive component for materials intended for biomedical use. nih.gov
Coordination Polymers: Coordination polymers are crystalline materials formed by the self-assembly of metal ions with organic ligands. The aminomethyl and hydroxyl groups on this compound can act as donor ligands, coordinating to metal centers to form one-, two-, or three-dimensional networks. Researchers have successfully used adamantane-based carboxylic acids as building blocks to construct silver(I) coordination polymers that exhibit significant antiviral and antibacterial properties. nih.govnih.gov These materials can be incorporated as bioactive dopants into other polymers, such as starch, to create antimicrobial surfaces. nih.gov The rigid and well-defined geometry of the adamantane linker helps to control the structure and properties of the resulting coordination polymer.
Exploration in Nanomedicine and Targeted Delivery Systems (Pre-clinical Research, Mechanistic Studies)
The adamantane moiety is a privileged scaffold in nanomedicine and is widely used in the design of sophisticated drug delivery systems. nih.govpensoft.net Its utility stems from its biocompatibility and its ability to function as a lipophilic anchor or a supramolecular guest. pensoft.netresearchgate.net
Mechanistic Studies: Preclinical research often utilizes adamantane derivatives to understand and optimize drug delivery mechanisms.
Liposome Anchoring: The hydrophobic adamantane group can be used to anchor drugs or targeting ligands to the surface of liposomes, which are artificial vesicles that mimic cell membranes. This allows for the targeted delivery of therapeutic agents to specific cells or tissues. nih.govpensoft.net Mechanistic studies have investigated the distribution and localization of adamantane derivatives within lipid bilayers to optimize their function as membrane anchors. pensoft.net
Host-Guest Mediated Delivery: The strong and specific interaction between adamantane and cyclodextrin is a cornerstone of many delivery systems. This interaction can be used to create self-assembling nanoparticles that encapsulate and protect drugs during circulation, releasing them at the target site. nih.gov
Targeted Ligand Scaffolds: The adamantane cage can serve as a rigid base for the synthesis of ligands that bind to specific biological targets, such as cell surface receptors. nih.gov For example, adamantane-based compounds have been designed to target the sigma-2 receptor, which is overexpressed in tumors, for applications in cancer imaging and therapy. nih.gov
Pre-clinical in vivo studies are essential to evaluate the absorption, distribution, metabolism, and elimination (ADME) of new nanomedicines, alongside their efficacy and safety in relevant animal models. researchgate.netfrontiersin.org While specific preclinical data for this compound is not available, the extensive research on other adamantane derivatives provides a strong foundation for its potential exploration in targeted delivery systems. researchgate.netnih.gov
Future Research and Emerging Paradigms for this compound
The adamantane scaffold, a rigid and lipophilic three-dimensional cage structure, has proven to be a valuable pharmacophore in medicinal chemistry. The specific compound, this compound, with its strategically placed functional groups—a primary amine and a hydroxyl group—presents a unique platform for the development of novel therapeutic agents and research tools. This article explores future research directions and emerging paradigms centered on this promising chemical entity.
Q & A
Q. What are the recommended safety protocols for handling 5-(Aminomethyl)adamantan-2-OL in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear full-body protective clothing, nitrile gloves (tested for compatibility), and safety goggles compliant with EN 166 or NIOSH standards. Use respiratory protection (e.g., P95 filters for low exposure; OV/AG/P99 for higher concentrations) .
- Ventilation: Ensure local exhaust ventilation to minimize aerosol or dust formation. Avoid open handling in non-fume-hood environments .
- Emergency Measures: In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for ≥15 minutes. Seek medical attention if irritation persists .
Q. How can researchers characterize this compound using spectroscopic methods?
Methodological Answer:
- NMR Analysis: Utilize lanthanide shift reagents (e.g., Eu(fod)₃) to resolve signals in disubstituted adamantane derivatives. Assign peaks based on coupling patterns and integration ratios, referencing deuterated DMSO or methanol as solvents .
- FT-IR: Identify hydroxyl (≈3200–3600 cm⁻¹) and amine (≈3300–3500 cm⁻¹) stretches. Compare with adamantane derivatives to confirm substitution patterns .
Q. What synthetic routes are available for producing this compound?
Methodological Answer:
- Biocatalyzed Synthesis: Start with 2-adamantanone and employ enzymatic hydroxylation (e.g., cytochrome P450 monooxygenases) to introduce the hydroxyl group. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) .
- Chemical Modification: React 5-hydroxy-2-adamantanone with methylamine under reductive amination conditions (e.g., NaBH₃CN, methanol) .
Q. What are the optimal storage conditions for this compound?
Methodological Answer:
- Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C. Avoid moisture and light to prevent decomposition. Stability tests show no degradation under these conditions for ≥12 months .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported NMR data for this compound derivatives?
Methodological Answer:
- Variable Temperature NMR: Conduct experiments at elevated temperatures (e.g., 50–80°C) to reduce signal broadening caused by slow conformational exchange in rigid adamantane frameworks .
- Computational Modeling: Compare experimental chemical shifts with DFT-calculated values (B3LYP/6-31G* level) to validate assignments .
Q. What experimental strategies mitigate solvent-induced variability in reaction yields during derivatization?
Methodological Answer:
- Solvent Screening: Test polar aprotic solvents (DMSO, DMF) vs. alcohols (methanol, ethanol). DMSO enhances solubility but may promote side reactions; methanol is preferred for reductive amination .
- Kinetic Studies: Monitor reaction progress via TLC or HPLC to identify solvent effects on intermediate stability .
Q. How can mechanistic insights into the compound’s biological activity (e.g., immune agonism) be validated?
Methodological Answer:
Q. What methodologies assess the compound’s ecological impact when disposal data are unavailable?
Methodological Answer:
Q. How can researchers design stability studies under accelerated storage conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
